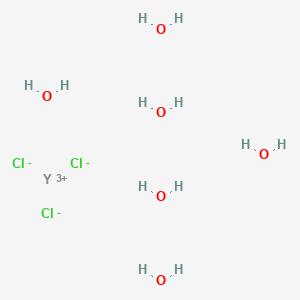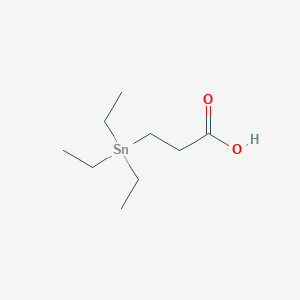
3-(Triethylstannyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Triethylstannyl)propanoic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been used in various fields such as organic synthesis, medicinal chemistry, and material science. The purpose of
Mécanisme D'action
The mechanism of action of 3-(Triethylstannyl)propanoic acid is not fully understood. However, it is believed that the stannyl group can interact with various biological molecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, which can result in biological activity.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-(Triethylstannyl)propanoic acid has anti-cancer activity. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer cells. In addition, 3-(Triethylstannyl)propanoic acid has been shown to have anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(Triethylstannyl)propanoic acid in lab experiments is its ability to introduce a stannyl group into a molecule. This stannyl group can then be used as a handle for further functionalization of the molecule. However, one limitation of using 3-(Triethylstannyl)propanoic acid is its toxicity. It is a toxic compound and should be handled with care.
Orientations Futures
There are several future directions for the use of 3-(Triethylstannyl)propanoic acid in scientific research. One direction is the development of new anti-cancer agents based on 3-(Triethylstannyl)propanoic acid. Another direction is the development of new materials such as polymers and dendrimers based on 3-(Triethylstannyl)propanoic acid. Additionally, the mechanism of action of 3-(Triethylstannyl)propanoic acid needs to be further explored to fully understand its biological activity.
Méthodes De Synthèse
The synthesis of 3-(Triethylstannyl)propanoic acid can be achieved through the reaction of triethyltin chloride with malonic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction occurs under reflux conditions and yields the desired product with a high degree of purity. This method has been widely used in the synthesis of other organotin compounds.
Applications De Recherche Scientifique
3-(Triethylstannyl)propanoic acid has been used in various scientific research applications. It has been used as a reagent in organic synthesis to introduce a stannyl group into a molecule. This stannyl group can then be used as a handle for further functionalization of the molecule. In medicinal chemistry, 3-(Triethylstannyl)propanoic acid has been used as a precursor for the synthesis of novel anti-cancer agents. It has also been used in the development of new materials such as polymers and dendrimers.
Propriétés
Numéro CAS |
139903-68-7 |
|---|---|
Nom du produit |
3-(Triethylstannyl)propanoic acid |
Formule moléculaire |
C9H20O2Sn |
Poids moléculaire |
278.96 g/mol |
Nom IUPAC |
3-triethylstannylpropanoic acid |
InChI |
InChI=1S/C3H5O2.3C2H5.Sn/c1-2-3(4)5;3*1-2;/h1-2H2,(H,4,5);3*1H2,2H3; |
Clé InChI |
IQFTWGDIHXZFTK-UHFFFAOYSA-N |
SMILES |
CC[Sn](CC)(CC)CCC(=O)O |
SMILES canonique |
CC[Sn](CC)(CC)CCC(=O)O |
Autres numéros CAS |
139903-68-7 |
Synonymes |
3-(triethylstannyl)propanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



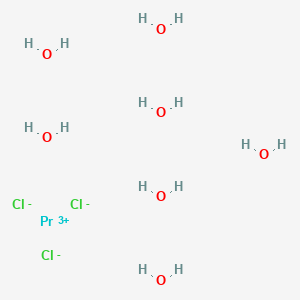
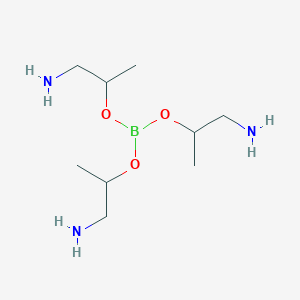
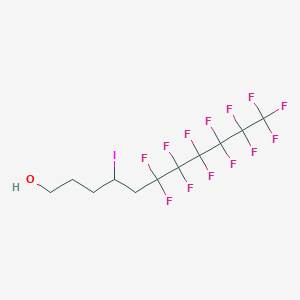
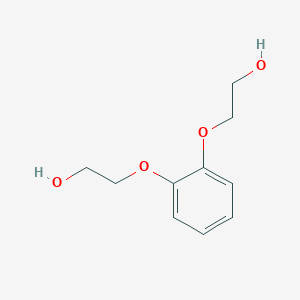
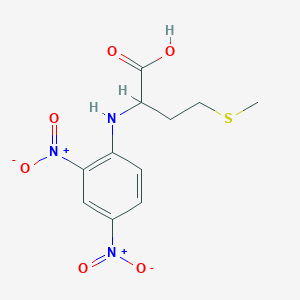
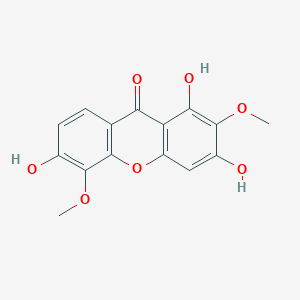
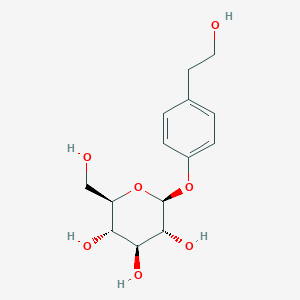
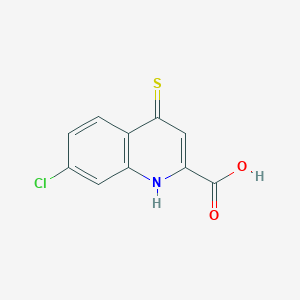
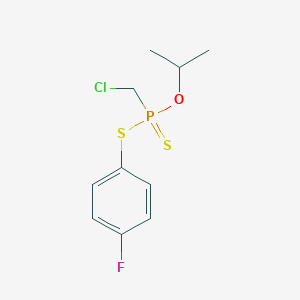
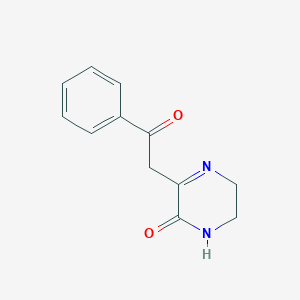
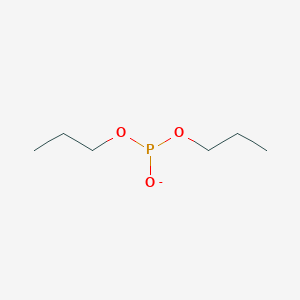

![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)
